REACTION_CXSMILES
|
[CH3:1][S:2][C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])CS.C(N(CC)CC)C>C(O)C>[CH2:16]([O:15][C:11]([C:1]1[S:2][C:3]([S:4][CH3:5])=[C:6]([C:9]#[N:10])[C:7]=1[NH2:8])=[O:14])[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC(SC)=C(C#N)C#N
|
Name
|
|
Quantity
|
44.9 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OCC
|
Name
|
|
Quantity
|
56.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool slowly to 35° C. over 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cool to 3° C. over 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
maintain at that temperature for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Collect precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with cold ethanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1N)C#N)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |